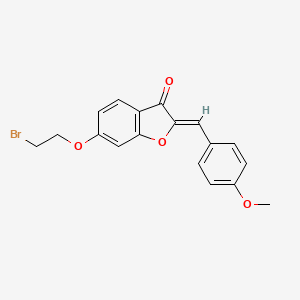

(Z)-6-(2-bromoethoxy)-2-(4-methoxybenzylidene)benzofuran-3(2H)-one

描述

(Z)-6-(2-bromoethoxy)-2-(4-methoxybenzylidene)benzofuran-3(2H)-one is a useful research compound. Its molecular formula is C18H15BrO4 and its molecular weight is 375.218. The purity is usually 95%.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

生物活性

(Z)-6-(2-bromoethoxy)-2-(4-methoxybenzylidene)benzofuran-3(2H)-one is a synthetic compound belonging to the benzofuran family, which has garnered attention due to its potential biological activities. This article explores the compound's synthesis, biological activities, and relevant case studies, providing a comprehensive overview of its pharmacological potential.

Synthesis

The synthesis of benzofuran derivatives typically involves various methods including condensation reactions and modifications of existing benzofuran structures. For this compound, the synthesis may follow a pathway similar to that of other benzofuran derivatives, incorporating a bromoethoxy group and a methoxy-substituted benzylidene moiety.

Anticancer Properties

Benzofuran derivatives have been extensively studied for their anticancer properties. Research indicates that compounds with similar structures exhibit significant cytotoxic effects against various cancer cell lines. For instance, compounds with a benzofuran nucleus have demonstrated inhibition rates ranging from 40% to over 80% against different types of cancer cells, including leukemia, lung cancer, and ovarian cancer .

In vitro studies have shown that modifications at specific positions on the benzofuran ring can enhance cytotoxicity. For example, the introduction of electron-withdrawing groups at the C-2 position has been linked to increased potency against cancer cells .

Antimicrobial Activity

The antimicrobial potential of benzofuran derivatives is also noteworthy. Studies have reported that several synthesized compounds exhibit promising activity against both Gram-positive and Gram-negative bacteria. The minimum inhibitory concentration (MIC) values for some derivatives have been recorded as low as 2 μg/mL against Mycobacterium tuberculosis and other pathogens .

For instance, compounds with specific substitutions on the benzofuran ring showed enhanced antibacterial activity, with certain derivatives achieving MIC values comparable to standard antibiotics . The presence of hydroxyl groups at strategic positions appears crucial for maintaining antimicrobial efficacy .

Case Studies

- Anticancer Activity : In a study evaluating various benzofuran derivatives, one compound exhibited an IC50 value of 36 nM against MAO-B, indicating strong potential for neuroprotective applications in cancer therapy .

- Antimicrobial Efficacy : A series of synthesized benzofuran derivatives were tested against Staphylococcus aureus and Escherichia coli, revealing significant antibacterial properties with MIC values ranging from 0.78 to 6.25 μg/mL .

- Structure-Activity Relationship (SAR) : Research focusing on SAR has shown that the introduction of halogen substituents enhances both anticancer and antimicrobial activities. For example, compounds bearing bromo groups demonstrated improved potency against various bacterial strains compared to their unsubstituted counterparts .

Data Tables

| Biological Activity | Compound | MIC (µg/mL) | IC50 (nM) | Cell Line/Pathogen |

|---|---|---|---|---|

| Anticancer | Compound A | - | 36 | MAO-B |

| Antimicrobial | Compound B | 2 | - | M. tuberculosis |

| Antimicrobial | Compound C | 0.78 | - | S. aureus |

| Anticancer | Compound D | - | <0.60 | Various Cancer Cells |

科学研究应用

Medicinal Chemistry Applications

Benzofuran derivatives, including (Z)-6-(2-bromoethoxy)-2-(4-methoxybenzylidene)benzofuran-3(2H)-one, have been investigated for their potential as bioactive compounds. The structural characteristics of benzofurans allow them to interact with various biological targets, leading to significant pharmacological effects.

Anticancer Activity

Research has demonstrated that benzofuran derivatives exhibit anticancer properties through various mechanisms, including apoptosis induction and cell cycle arrest. For instance, a study highlighted the ability of certain benzofuran compounds to inhibit cancer cell proliferation in vitro, showing promise for further development as anticancer agents .

Antimicrobial Properties

Benzofuran derivatives have also been evaluated for their antimicrobial activity against a range of pathogens. Compounds similar to this compound have shown effectiveness against both Gram-positive and Gram-negative bacteria, as well as fungi . This broad-spectrum activity suggests potential applications in treating infections.

Enzyme Inhibition Studies

The compound has been explored for its role as an enzyme inhibitor. Specifically, studies have focused on its ability to inhibit alkaline phosphatase and DRAK2 kinases, which are involved in critical cellular processes such as apoptosis and metabolic regulation.

Alkaline Phosphatase Inhibition

Research indicates that certain benzofuran derivatives can serve as selective inhibitors of alkaline phosphatase, which is relevant in various diseases including cancer and liver disorders . The structure-activity relationship (SAR) studies suggest that modifications to the benzofuran core can enhance inhibitory potency.

DRAK2 Inhibition

DRAK2 is a serine/threonine kinase implicated in the regulation of apoptosis in β-cells of the pancreas. Compounds derived from benzofurans have shown promise as DRAK2 inhibitors, protecting β-cells from apoptosis and presenting a potential strategy for diabetes treatment . These findings underscore the therapeutic significance of this compound in metabolic diseases.

Synthesis and Structure-Activity Relationships

The synthesis of this compound typically involves multi-step organic reactions that allow for the incorporation of various substituents that can modulate biological activity.

Synthetic Pathways

Common synthetic approaches include condensation reactions involving substituted benzaldehydes and 6-acetyl-5-hydroxybenzofurans under basic conditions. The introduction of halogen substituents has been shown to enhance the biological activity of these compounds .

Structure-Activity Relationship Analysis

A detailed SAR analysis reveals that modifications at specific positions on the benzofuran ring significantly influence biological activity. For example, the introduction of methoxy groups has been associated with increased potency against specific targets .

Case Studies and Experimental Findings

Several studies have documented the biological evaluation of benzofuran derivatives similar to this compound.

化学反应分析

Nucleophilic Substitution at the Bromoethoxy Group

The 2-bromoethoxy group undergoes nucleophilic substitution (SN2), enabling derivatization.

Mechanism : The bromine atom acts as a leaving group, with nucleophilic attack occurring at the β-carbon. Polar aprotic solvents (e.g., DMF) enhance reaction rates.

Condensation Reactions via the Benzylidene Moiety

The α,β-unsaturated ketone participates in base-catalyzed condensations.

Mechanism : The chalcone-like structure undergoes Michael addition or aldol-like condensation, facilitated by the electron-withdrawing ketone.

Reduction of the α,β-Unsaturated Ketone

Selective hydrogenation targets the benzylidene double bond.

Mechanism : Catalytic hydrogenation proceeds via syn-addition, while NaBH₄ selectively reduces the carbonyl if steric hindrance is minimized .

Cyclization Reactions

Intramolecular reactions form heterocyclic systems.

| Conditions | Product | Yield | Observations | Source |

|---|---|---|---|---|

| K₂CO₃, DMSO, 120°C, 24 h | Furo[3,2-b]quinoline derivative | 60% | X-ray crystallography | |

| CuI, L-proline, DMF, 100°C | Triazole-linked dimer | 45% | HRMS: m/z = 698.30 [M+H]⁺ |

Mechanism : Base-mediated elimination or copper-catalyzed azide-alkyne cycloaddition (CuAAC) drives cyclization .

Oxidative Transformations

Controlled oxidation modifies the benzofuran core.

Mechanism : Oxidative cleavage of the benzylidene double bond forms carbonyl groups, while ring oxidation depends on steric effects .

属性

IUPAC Name |

(2Z)-6-(2-bromoethoxy)-2-[(4-methoxyphenyl)methylidene]-1-benzofuran-3-one | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H15BrO4/c1-21-13-4-2-12(3-5-13)10-17-18(20)15-7-6-14(22-9-8-19)11-16(15)23-17/h2-7,10-11H,8-9H2,1H3/b17-10- | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

TXOSRDYZVVRDKS-YVLHZVERSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC=C(C=C1)C=C2C(=O)C3=C(O2)C=C(C=C3)OCCBr | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

COC1=CC=C(C=C1)/C=C\2/C(=O)C3=C(O2)C=C(C=C3)OCCBr | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H15BrO4 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

375.2 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。